Pivaloyl chloride

Catalog No.
S567630
CAS No.
3282-30-2
M.F
C5H9ClO
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivaloyl chloride

CAS Number

3282-30-2

Product Name

Pivaloyl chloride

IUPAC Name

2,2-dimethylpropanoyl chloride

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C5H9ClO/c1-5(2,3)4(6)7/h1-3H3

InChI Key

JVSFQJZRHXAUGT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)Cl

Synonyms

1,1-Dimethylethanecarbonyl Chloride; 2,2,2-Trimethylacetyl Chloride; 2,2-Dimethylpropanoyl Chloride; 2,2-Dimethylpropionic Acid Chloride; 2,2-Dimethylpropionyl Chloride; Neopentanoyl Chloride; Pivalic Acid Chloride; Pivalolyl Chloride; Pivalyl Chlori

Canonical SMILES

CC(C)(C)C(=O)Cl

The exact mass of the compound Pivaloyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Pivaloyl chloride (CAS 3282-30-2), also known as trimethylacetyl chloride, is a highly sterically hindered acylating agent widely utilized in advanced organic synthesis, peptide coupling, and active pharmaceutical ingredient (API) manufacturing. Characterized by its bulky tert-butyl group, this compound serves as a premium precursor for the formation of highly stable pivalate protecting groups and as a superior activating agent for mixed anhydrides. In procurement and material selection, pivaloyl chloride is prioritized over standard unhindered acyl chlorides when processes demand strict regiocontrol, suppression of side reactions, or the installation of protecting groups that must survive downstream basic or enzymatic transformations [1].

Substituting pivaloyl chloride with generic, unhindered alternatives like acetyl chloride or moderately hindered options like isobutyryl chloride frequently leads to process failures in complex syntheses. Unhindered acyl chlorides lack the necessary steric bulk to discriminate between primary and secondary alcohols, resulting in poor regioselectivity and the need for costly, yield-reducing chromatographic separations. Furthermore, in mixed anhydride peptide couplings, standard reagents such as isobutyl chloroformate or acetyl chloride are highly susceptible to 'wrong-way opening' by nucleophiles, which terminates the growing peptide chain. Finally, acetate protecting groups are rapidly cleaved under mild basic conditions, making generic acetylating agents unsuitable for multi-step syntheses where orthogonal stability is explicitly required .

Suppression of Wrong-Way Opening in Sterically Hindered Peptide Coupling

In the synthesis of sterically demanding peptides (e.g., prolyl-prolyl dipeptides), mixed anhydrides formed with pivaloyl chloride exhibit exceptional regiocontrol. The massive steric bulk of the tert-butyl group directs nucleophilic attack almost exclusively to the amino acid carbonyl, resulting in less than 2% 'wrong-way' opening. In contrast, standard reagents like isobutyl chloroformate suffer from significant wrong-way opening when coupling highly hindered amines, which terminates the growing peptide chain and drastically reduces overall yield.

Evidence DimensionRate of wrong-way opening in hindered peptide coupling
Target Compound Data< 2% wrong-way opening
Comparator Or BaselineIsobutyl chloroformate (significant wrong-way opening and chain termination)
Quantified DifferenceNear-total suppression of chain-terminating side reactions
ConditionsProlyl-prolyl dipeptide synthesis via mixed anhydride activation

Enables the high-yield synthesis of sterically hindered peptides and complex APIs without the accumulation of chain-terminated impurities.

Orthogonal Stability Profile of Pivalate vs. Acetate Esters

The extreme steric bulk of the tert-butyl group in pivaloyl chloride generates pivalate esters that are highly resistant to nucleophilic attack. In comparative hydrolysis studies, standard acetate esters are cleaved rapidly under mild basic or enzymatic conditions, whereas pivalate esters remain completely intact. This difference in solvolysis rate allows for 100% selective cleavage of acetates in the presence of pivalates. Removing the pivalate group typically requires strong reducing agents, such as diisobutylaluminum hydride (DIBAL-H), or extremely harsh acidic or basic conditions.

Evidence DimensionHydrolytic stability and deprotection threshold
Target Compound DataPivalate esters resist mild basic/enzymatic hydrolysis; require DIBAL-H for cleavage
Comparator Or BaselineAcetyl chloride-derived acetates (rapidly cleaved under mild basic conditions)
Quantified DifferenceOrders of magnitude difference in solvolysis rate, enabling complete orthogonal cleavage
ConditionsBasic or enzymatic solvolysis in orthogonal deprotection schemes

Allows chemists to design multi-step syntheses where secondary or less critical hydroxyls can be deprotected without affecting the pivalate-protected core.

Superior Chemoselectivity in Polyol Protection

Pivaloyl chloride demonstrates high chemoselectivity for primary (or less hindered) alcohols over secondary alcohols due to its substantial steric footprint. In competitive acylation environments, such as a 1:1 mixture of benzyl alcohol and cyclohexanol, pivaloyl chloride achieves 84% protection of the less hindered alcohol with only 16% reaction at the secondary site under solvent-free conditions. Unhindered acylating agents like acetyl chloride typically yield near-statistical mixtures under similar conditions, requiring complex downstream separation [1].

Evidence DimensionChemoselectivity ratio (Less hindered vs More hindered alcohol)
Target Compound Data84% primary/benzyl acylation vs 16% secondary/aliphatic acylation
Comparator Or BaselineAcetyl chloride (poor discrimination / near-statistical mixtures)
Quantified Difference>5:1 selectivity ratio for pivaloyl chloride
ConditionsCompetitive solvent-free acylation of 1:1 alcohol mixtures

Drastically reduces the need for multi-step protection/deprotection sequences and complex chromatography in carbohydrate and API synthesis.

Mixed Anhydride Activation in Peptide Synthesis

Directly leveraging its ability to suppress wrong-way opening, pivaloyl chloride is the reagent of choice for activating amino acids prior to coupling with highly hindered amines. It is particularly valuable in the synthesis of N-methylated peptides and consecutive proline sequences where standard chloroformates fail.

Orthogonal Protecting Group Strategies in Carbohydrate Synthesis

Because pivalate esters survive the mild basic conditions used to cleave acetates, pivaloyl chloride is utilized to install permanent or late-stage protecting groups on primary hydroxyls in complex carbohydrates, macrolides, and polyketides, ensuring structural integrity during intermediate transformations .

Regioselective Acylation in API Manufacturing

In the industrial production of beta-lactam antibiotics and other complex APIs, pivaloyl chloride is procured to selectively acylate target moieties without requiring exhaustive protection of secondary functional groups, thereby streamlining the manufacturing process and improving overall yield [1].

Physical Description

Trimethylacetyl chloride appears as colorless fuming liquid with a pungent odor. Very toxic by inhalation, ingestion or skin absorption. Fumes irritate the eyes and mucous membranes. Corrosive to most metals and tissue.
Liquid

XLogP3

2.2

Boiling Point

107.0 °C

UNII

JQ82J0O21T

GHS Hazard Statements

Aggregated GHS information provided by 391 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 391 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 339 of 391 companies with hazard statement code(s):;
H225 (99.71%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H290 (79.94%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (99.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (81.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (94.4%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

3282-30-2

Wikipedia

Pivaloyl chloride

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

All other basic organic chemical manufacturing
Miscellaneous manufacturing
Pharmaceutical and medicine manufacturing
Propanoyl chloride, 2,2-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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